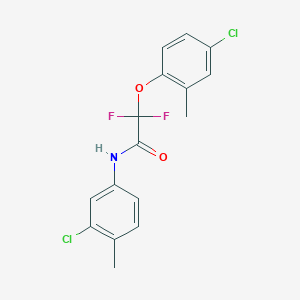
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is a synthetic organic compound It is characterized by the presence of chloro and methyl groups attached to phenyl rings, as well as difluoroacetamide functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide typically involves the following steps:
Formation of the phenoxy intermediate: The reaction starts with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol.
Nucleophilic substitution: The 4-chloro-2-methylphenol undergoes nucleophilic substitution with 2,2-difluoroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide.
Amidation: The final step involves the reaction of the intermediate with 3-chloro-4-methylaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Compounds with substituted halogen atoms.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-dichloroacetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is unique due to the presence of difluoroacetamide functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential biological activity.
生物活性
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is an organic compound that belongs to the class of acetamides. It features a complex structure with chlorinated and difluorinated aromatic rings, which may influence its biological activity and potential applications in medicinal chemistry and agrochemicals.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 71267-57-7 |
| Molecular Formula | C16H15Cl2NO2 |
| Molecular Weight | 324.2 g/mol |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
| InChI Key | BOFUPRXVHQUVCB-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interactions with specific enzymes or receptors. The presence of multiple halogen substituents can enhance its binding affinity and selectivity towards biological targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing various physiological responses.
Biological Activity
Research on the biological activity of this compound indicates potential applications in various fields:
Medicinal Chemistry
- Pharmaceutical Intermediate: It may serve as a precursor for synthesizing more complex pharmaceutical agents.
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for further exploration in this area.
Agrochemical Applications
- Herbicidal Properties: Given its structural similarities to known herbicides, the compound may possess herbicidal activity, making it a candidate for agricultural applications.
Case Studies and Research Findings
- Toxicological Assessment:
- Microbial Degradation:
- Comparative Studies:
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F2NO2/c1-9-3-5-12(8-13(9)18)21-15(22)16(19,20)23-14-6-4-11(17)7-10(14)2/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHLBLHWRXPEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(OC2=C(C=C(C=C2)Cl)C)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














